molecular formula C21H15Cl2N5O B5527431 1-[(2,4-dichlorophenyl)methyl]-N-[(E)-quinolin-8-ylmethylideneamino]pyrazole-3-carboxamide

1-[(2,4-dichlorophenyl)methyl]-N-[(E)-quinolin-8-ylmethylideneamino]pyrazole-3-carboxamide

Cat. No.: B5527431
M. Wt: 424.3 g/mol
InChI Key: NEOFRJXFHYSJLE-BRJLIKDPSA-N
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Description

1-[(2,4-Dichlorophenyl)methyl]-N-[(E)-quinolin-8-ylmethylideneamino]pyrazole-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

The synthesis of 1-[(2,4-dichlorophenyl)methyl]-N-[(E)-quinolin-8-ylmethylideneamino]pyrazole-3-carboxamide involves several steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 2,4-dichlorobenzyl chloride, quinoline-8-carbaldehyde, and pyrazole-3-carboxamide.

    Condensation Reaction: The first step involves the condensation of 2,4-dichlorobenzyl chloride with pyrazole-3-carboxamide in the presence of a base such as potassium carbonate to form the intermediate 1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxamide.

    Schiff Base Formation: The intermediate is then reacted with quinoline-8-carbaldehyde under acidic conditions to form the Schiff base, resulting in the final product, this compound.

Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-[(2,4-Dichlorophenyl)methyl]-N-[(E)-quinolin-8-ylmethylideneamino]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.

Common reagents and conditions used in these reactions vary depending on the desired transformation and the specific functional groups involved.

Scientific Research Applications

1-[(2,4-Dichlorophenyl)methyl]-N-[(E)-quinolin-8-ylmethylideneamino]pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets, providing insights into the mechanisms of action of related compounds.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, helping to understand its absorption, distribution, metabolism, and excretion in biological systems.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-N-[(E)-quinolin-8-ylmethylideneamino]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

    Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

1-[(2,4-Dichlorophenyl)methyl]-N-[(E)-quinolin-8-ylmethylideneamino]pyrazole-3-carboxamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as this compound and this compound share structural similarities but differ in specific functional groups or substituents.

    Uniqueness: The unique combination of the 2,4-dichlorophenyl, quinolin-8-ylmethylideneamino, and pyrazole-3-carboxamide moieties in the compound contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-[(E)-quinolin-8-ylmethylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N5O/c22-17-7-6-16(18(23)11-17)13-28-10-8-19(27-28)21(29)26-25-12-15-4-1-3-14-5-2-9-24-20(14)15/h1-12H,13H2,(H,26,29)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOFRJXFHYSJLE-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)/C=N/NC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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